![molecular formula C14H11ClN2OS2 B2788308 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide CAS No. 325987-35-7](/img/structure/B2788308.png)
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It is a member of the class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis
The molecular formula of this compound is C14H11ClN2OS2. It has an average mass of 322.833 Da and a monoisotopic mass of 322.000122 Da .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The tumor cell growth inhibition activities of the newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines .Physical And Chemical Properties Analysis
Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Scientific Research Applications
- These compounds exhibit a wide range of therapeutic properties, making them effective drugs in various disease scenarios. Some notable functions include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinase inhibition, and anti-cancer effects .
- The compound’s structure suggests potential anti-cancer activity. Researchers have synthesized novel heterocyclic compounds from its derivatives and evaluated their tumor cell growth inhibition activities in vitro .
- Further studies are needed to optimize its structure and explore its potential as a 5-lipoxygenase (5-LOX) inhibitor .
Medicinal Chemistry
Anti-Cancer Potential
Organic Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is the JNK2 and JNK3 kinases . These kinases are part of the MAPK family and play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction likely inhibits the kinase activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the compound’s action can have broad effects on cellular function.
Pharmacokinetics
They are effective compounds with respect to their biological and physiological functions . .
Result of Action
The inhibition of JNK2 and JNK3 kinases can lead to changes in cell growth, differentiation, and apoptosis . In particular, the compound has been reported to show tumor cell growth inhibition activities in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Future Directions
properties
IUPAC Name |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c15-12-6-5-11(19-12)13(18)17-14-9(7-16)8-3-1-2-4-10(8)20-14/h5-6H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKVSFJVALLTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |
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